molecular formula C14H14ClN3O3S B10870421 6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one

6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B10870421
M. Wt: 339.8 g/mol
InChI Key: QOYHECZMQFMSBY-UHFFFAOYSA-N
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Description

6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a chlorophenyl and a pyrrolidinylsulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone intermediate.

    Attachment of the Pyrrolidinylsulfonyl Group: The final step involves the sulfonylation of the aromatic ring with a pyrrolidine sulfonyl chloride under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazinone ring, potentially converting it to a dihydropyridazinone.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are typical.

Major Products

The major products depend on the specific reactions but can include various substituted pyridazinones, N-oxides, and reduced derivatives.

Scientific Research Applications

6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit enzyme activity by binding to the active site, while the sulfonyl group enhances binding affinity and specificity. The chlorophenyl group may contribute to the compound’s overall stability and lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    6-phenylpyridazin-3(2H)-one: Lacks the chlorophenyl and pyrrolidinylsulfonyl groups, resulting in different biological activities.

    4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoic acid: Similar structure but with a benzoic acid core instead of pyridazinone.

    Pyridazinone derivatives: Various derivatives with different substituents on the pyridazinone ring.

Uniqueness

6-[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the pyrrolidinylsulfonyl group, in particular, enhances its potential as a bioactive molecule by improving its binding interactions with biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

3-(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C14H14ClN3O3S/c15-11-4-3-10(12-5-6-14(19)17-16-12)9-13(11)22(20,21)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,17,19)

InChI Key

QOYHECZMQFMSBY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl

Origin of Product

United States

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